1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazole and pyrazine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid typically involves the cyclization of pyrazinyl hydrazones or the formation of triazolopyrazinium-5-olates from cyano and amide groups . Another common method is the reaction of iodopropiolamides to form triazolopiperazine . These reactions often require specific conditions such as the presence of a base like N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) or aqueous acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Another triazole-pyrazine fused compound with similar structural features.
1,2,3-Triazolo[4,5-c]pyridazine: A related compound with a pyridazine ring instead of a pyrazine ring.
1,2,3-Triazolo[1,5-a]pyridazine: Similar to the above but with different ring fusion.
Uniqueness
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N5O2/c1-8-6-17-10(5-13-15-17)11(14-8)16-4-2-3-9(7-16)12(18)19/h5-6,9H,2-4,7H2,1H3,(H,18,19) |
InChI Key |
MAHFGKFKPUHSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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